molecular formula C30H36N2O9 B14942478 Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B14942478
M. Wt: 568.6 g/mol
InChI Key: CUIIEIYKTJCRKM-UHFFFAOYSA-N
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Description

Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with multiple functional groups, including hydroxy, methoxy, and amino groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 3,4-diethoxyphenyl ethylamine and 3-hydroxy-4-methoxybenzaldehyde. These intermediates undergo condensation reactions, followed by cyclization and esterification steps to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy and methoxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate can be compared with similar compounds, such as:

  • Ethyl 5-[3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate
  • Ethyl 5-[3-{[2-(3,4-dihydroxyphenyl)ethyl]amino}-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

These compounds share similar structural features but differ in the substitution patterns on the phenyl rings. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C30H36N2O9

Molecular Weight

568.6 g/mol

IUPAC Name

ethyl 5-[3-[2-(3,4-diethoxyphenyl)ethylamino]-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C30H36N2O9/c1-5-39-24-10-8-18(14-25(24)40-6-2)12-13-31-26(34)16-20(19-9-11-23(38-4)22(33)15-19)27-28(35)21(17-32-29(27)36)30(37)41-7-3/h8-11,14-15,17,20,33H,5-7,12-13,16H2,1-4H3,(H,31,34)(H2,32,35,36)

InChI Key

CUIIEIYKTJCRKM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)CC(C2=CC(=C(C=C2)OC)O)C3=C(C(=CNC3=O)C(=O)OCC)O)OCC

Origin of Product

United States

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